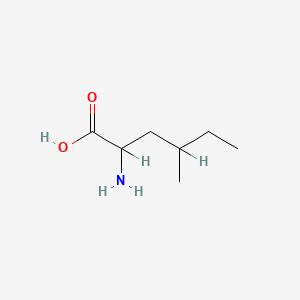

2-Amino-4-methylhexanoic acid

描述

2-Amino-4-methylhexanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Research Applications

Building Block in Peptide Synthesis

2-Amino-4-methylhexanoic acid serves as a crucial building block in the synthesis of peptides and proteins. Its structural similarity to other branched-chain amino acids allows it to be incorporated into peptide chains, facilitating the study of protein structure and function. This application is particularly relevant in the development of novel therapeutics and biomaterials.

Reactivity and Functional Group Interactions

The compound contains both an amino group (-NH2) and a carboxylic acid group (-COOH), enabling it to participate in various chemical reactions. Notable reactions include:

- Oxidation : Converts this compound into keto acids using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

- Substitution Reactions : The amino group can be substituted with other functional groups, allowing for the synthesis of diverse derivatives.

Biological Research Applications

Role in Protein Metabolism

In biological studies, this compound is essential for understanding protein metabolism and muscle physiology. It activates the mammalian target of rapamycin (mTOR) pathway, which is critical for cell growth and protein synthesis. This activation promotes muscle protein synthesis while inhibiting degradation, making it a focal point in research on muscle wasting conditions such as sarcopenia and cachexia .

Chiral Bioconversion Studies

Research has demonstrated that certain bacteria, such as Clostridium butyricum, can bioconvert this compound into corresponding 2-hydroxy acids. This stereospecific conversion highlights its potential in biotechnological applications for producing chiral compounds .

Medical Applications

Therapeutic Potential in Muscle Wasting Disorders

Due to its role in muscle metabolism, this compound is being investigated for its therapeutic potential in treating muscle wasting disorders. Studies suggest that supplementation may enhance recovery and muscle mass retention in patients experiencing cachexia or sarcopenia .

Dietary Supplements

The compound is also utilized in dietary supplements aimed at improving athletic performance and recovery. Its ability to stimulate protein synthesis makes it appealing for athletes seeking to enhance muscle growth and repair post-exercise.

Industrial Applications

Flavor Enhancer in Food Products

In the food industry, this compound is used as a flavor enhancer due to its umami characteristics. Its incorporation into various food products enhances taste while providing nutritional benefits associated with amino acids.

Production via Fermentation Processes

Industrial production often involves fermentation processes using genetically engineered microorganisms like Corynebacterium glutamicum. These microorganisms are optimized to overproduce the amino acid, which is then extracted for various applications, including pharmaceuticals and dietary supplements.

属性

分子式 |

C7H15NO2 |

|---|---|

分子量 |

145.20 g/mol |

IUPAC 名称 |

2-amino-4-methylhexanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |

InChI 键 |

MBZXSJWDBIIBLL-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)CC(C(=O)O)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。